An In-depth Technical Guide to 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide and its Role as a Versatile Synthetic Intermediate
An In-depth Technical Guide to 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide and its Role as a Versatile Synthetic Intermediate
This guide provides a comprehensive technical overview of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide, a member of the esteemed Weinreb-Nahm amide family. While a specific CAS number for this particular isomeric configuration is not prominently documented, suggesting its status as a potentially novel or specialized chemical entity, this document will extrapolate from the well-established chemistry of its structural class to provide a robust framework for its synthesis, properties, and application. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Substituted Weinreb Amides
N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in modern organic synthesis. Their significance, first reported by Steven M. Weinreb and Steven Nahm in 1981, lies in their ability to react with organometallic reagents to form ketones in high yields, circumventing the common issue of over-addition that plagues reactions with other acylating agents like acid chlorides or esters.[1][2] The resulting stable tetrahedral intermediate from the nucleophilic addition to a Weinreb amide protects it from further reaction until a deliberate aqueous workup.[2][3]
The subject of this guide, 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide, incorporates several key features that make it a highly strategic building block in medicinal chemistry:
-
The Weinreb Amide Moiety: This functional group serves as a reliable handle for the introduction of a wide array of carbon-based nucleophiles to form ketones, or for its reduction to the corresponding aldehyde.[1][4]
-
Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[5][6]
-
Bromine Substitution: The bromine atom provides a versatile site for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular scaffolds.[7]
The specific ortho-bromo and meta-fluoro substitution pattern of the title compound presents a unique electronic and steric environment, offering potential for regioselective reactions and the synthesis of novel bioactive molecules.
Synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide
A plausible and efficient synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide would commence with the commercially available precursor, 2-bromo-3-fluorobenzoic acid (CAS No: 132715-69-6).[8] The synthetic strategy involves two key transformations: the activation of the carboxylic acid and the subsequent amidation with N,O-dimethylhydroxylamine.
Synthesis of the Precursor: 2-bromo-3-fluorobenzoic acid
2-bromo-3-fluorobenzoic acid can be synthesized from 2-amino-3-fluorobenzoic acid via a Sandmeyer-type reaction.[8][9] The process involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the introduction of the bromide with a copper(I) bromide catalyst.[8]
Conversion to the Weinreb Amide
The conversion of the carboxylic acid to the Weinreb amide can be achieved through several reliable methods. A common and effective approach is the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[1][3]
Alternatively, a one-pot synthesis directly from the carboxylic acid can be performed using a variety of peptide coupling reagents, which can be advantageous for sensitive substrates.[1][10]
Experimental Protocol: Synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide
Step 1: Formation of 2-bromo-3-fluorobenzoyl chloride
-
To a solution of 2-bromo-3-fluorobenzoic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 2-bromo-3-fluorobenzoyl chloride, which is typically used in the next step without further purification.
Step 2: Formation of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide
-
In a separate flask, a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM is cooled to 0 °C.
-
A non-nucleophilic base, such as pyridine or triethylamine (2.2 eq.), is added.
-
The crude 2-bromo-3-fluorobenzoyl chloride, dissolved in anhydrous DCM, is added dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.
-
The reaction is stirred at room temperature for 12-16 hours.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the pure 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide.
Physicochemical Properties and Reactivity
The physicochemical properties of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide are influenced by its constituent functional groups.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H9BrFNO2 |
| Molecular Weight | 262.08 g/mol |
| Appearance | Likely a white to off-white solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents such as DCM, ethyl acetate, and THF. |
| Reactivity of the Ring | The fluorine atom at the 3-position and the bromine atom at the 2-position are electron-withdrawing groups, deactivating the aromatic ring towards electrophilic substitution. The bromine atom is a good leaving group for cross-coupling reactions. |
| Reactivity of the Amide | The Weinreb amide is susceptible to nucleophilic attack by strong nucleophiles like organolithium and Grignard reagents. It can also be a directing group in certain C-H activation reactions.[11][12] |
The ortho-bromo substituent may exert some steric hindrance, potentially influencing the conformation of the amide and the accessibility of the carbonyl group to nucleophiles.
Applications in Drug Discovery and Development
The primary utility of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide lies in its role as a versatile intermediate for the synthesis of complex molecules, particularly in the development of new pharmaceutical agents.[13][14]
Synthesis of Ketones
The reaction of this Weinreb amide with Grignard or organolithium reagents provides a reliable route to a wide range of ketones. This is a cornerstone of its application, as the ketone functionality is a key pharmacophore in many drug classes and a versatile precursor for further chemical transformations.[1][4][15]
Experimental Protocol: General Procedure for Ketone Synthesis
-
A solution of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The organometallic reagent (e.g., a Grignard reagent or an organolithium species, 1.1 eq.) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to 0 °C over 1 hour.
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude ketone is purified by column chromatography.
Cross-Coupling Reactions
The presence of the bromine atom allows for the introduction of various substituents onto the aromatic ring via palladium-catalyzed cross-coupling reactions. This enables the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.
Visualizations
Caption: Chemical structure of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide.
Caption: Synthetic pathway to the target Weinreb amide.
Caption: General workflow for ketone synthesis from a Weinreb amide.
Conclusion
2-bromo-3-fluoro-N-methoxy-N-methylbenzamide represents a highly valuable, albeit specialized, building block for synthetic and medicinal chemistry. Its architecture combines the reliable reactivity of the Weinreb amide with the strategic placement of bromo and fluoro substituents, opening avenues for the creation of novel and complex molecular entities. The synthetic routes and applications detailed in this guide provide a solid foundation for researchers to leverage the potential of this and related compounds in their pursuit of new therapeutic agents.
References
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Filo. (2025, March 19). The Weinreb amide method is a good way to prepare ketones in high yields.... Retrieved from [Link]
-
Chemspace. (n.d.). 2-bromo-3-fluoro-6-methoxy-N,N-dimethylbenzamide. Retrieved from [Link]
-
Thieme. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis, 50(22), 4345-4356. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). 36(2). Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]
-
ACS Publications. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Novel process for the preparation of weinreb amide derivatives.
-
Chemspace. (n.d.). 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]
-
BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Weinreb amide method is a good way to prepare ketones in high yields .. [askfilo.com]
- 4. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceuticals - BSEF [bsef.com]
- 8. 2-Bromo-3-fluorobenzoic acid | 132715-69-6 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
